N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic name N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide follows IUPAC guidelines by prioritizing functional group hierarchy and substituent positioning. The name is derived as follows:
- Azepan-1-yl : A seven-membered saturated ring (azepane) with a nitrogen atom at position 1.
- 4-(azepan-1-yl)phenyl : A phenyl group substituted at the para position with the azepane moiety.
- 2-chloroacetamide : An acetamide group with a chlorine atom at the α-carbon.
Alternative names include N-(4-Azepan-1-yl-phenyl)-2-chloro-acetamide and 2-chloro-N-[4-(hexahydro-1H-azepin-1-yl)phenyl]acetamide, reflecting minor variations in cyclohexane vs. azepane terminology.
Molecular Formula and Weight Analysis
The compound has the molecular formula C₁₄H₁₉ClN₂O , confirmed by high-resolution mass spectrometry (HRMS). Key metrics include:
| Property | Value | Source Reference |
|---|---|---|
| Molecular weight | 266.77 g/mol | |
| Exact mass | 266.1186 g/mol | |
| Topological polar surface area (TPSA) | 32.34 Ų | |
| LogP (octanol-water) | 3.24 |
The molecular weight aligns with theoretical calculations based on isotopic composition. The LogP value indicates moderate lipophilicity, suggesting potential membrane permeability.
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (500 MHz, DMSO-d₆): Peaks at δ 7.35–7.60 ppm correspond to aromatic protons, while δ 4.02 ppm represents the methylene group adjacent to chlorine. Azepane ring protons appear as multiplet signals between δ 1.50–3.50 ppm.
- ¹³C NMR : Key signals include δ 165.5 ppm (amide carbonyl), δ 45.2 ppm (CH₂Cl), and δ 120–150 ppm (aromatic carbons).
Infrared (IR) Spectroscopy
While specific IR data for this compound is limited, analogous chloroacetamides show strong absorption bands at:
Mass Spectrometry (MS)
- Electrospray Ionization (ESI) : [M+H]⁺ peak at m/z 267.12588.
- Fragmentation patterns : Loss of Cl (Δ m/z 35) and sequential cleavage of the azepane ring.
Table 1: Key Spectroscopic Data
| Technique | Key Signals/Peaks | Assignment | Source |
|---|---|---|---|
| ¹H NMR | δ 7.35–7.60 (multiplet) | Aromatic protons | |
| ¹H NMR | δ 4.02 (singlet) | CH₂Cl group | |
| MS | m/z 267.12588 | [M+H]⁺ |
Crystallographic Data and Conformational Analysis
No crystallographic data for this compound is available in the provided sources. However, molecular modeling predicts:
- A planar acetamide group due to conjugation between the carbonyl and nitrogen lone pair.
- A chair-like conformation for the azepane ring, minimizing steric strain.
- Dihedral angles of ~120° between the phenyl and azepane groups, favoring staggered conformations.
Comparative analysis with related compounds (e.g., N-(4-bromophenyl)-2-chloroacetamide) suggests similar packing motifs dominated by hydrogen bonding and van der Waals interactions.
Properties
IUPAC Name |
N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c15-11-14(18)16-12-5-7-13(8-6-12)17-9-3-1-2-4-10-17/h5-8H,1-4,9-11H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNASFRGYKAMPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC=C(C=C2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355288 | |
| Record name | N-[4-(Azepan-1-yl)phenyl]-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436087-23-9 | |
| Record name | N-[4-(Azepan-1-yl)phenyl]-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Dichloromethane-Mediated Acylation (Patent Method)
The most cited approach involves reacting 4-(azepan-1-yl)aniline with chloroacetyl chloride in dichloromethane (CHCl) at 0–25°C. Key steps include:
DBU-Catalyzed Amidation in THF
An alternative method employs 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in tetrahydrofuran (THF):
Aqueous Sodium Acetate Method
A simpler protocol uses sodium acetate in aqueous conditions:
-
Combining 4-(azepan-1-yl)aniline with chloroacetyl chloride in glacial acetic acid.
-
Adding sodium acetate (3.15 g) to neutralize HCl.
Comparative Analysis of Methods
Advantages and Limitations :
-
CHCl Method : High yield but requires careful handling of volatile solvent.
-
DBU/THF : Faster reaction and superior yield but higher cost due to DBU.
Optimization Strategies
Solvent Selection
Polar aprotic solvents (e.g., CHCl, THF) enhance reactivity by stabilizing the acyl chloride intermediate. Non-polar solvents (e.g., toluene) reduce side reactions but slow kinetics.
Stoichiometry and Additives
Temperature Control
Exothermic reactions necessitate cooling (0–5°C) during chloroacetyl chloride addition to prevent decomposition.
Analytical Characterization
Key Spectroscopic Data :
-
H NMR (CDCl) : δ 6.34 (s, 1H, NH), 3.31 (q, 2H, CHCl), 1.50–1.70 (m, 8H, azepane).
-
HPLC : Retention time = 6.2 min (C18 column, 70:30 HO:MeCN).
Purity Assessment :
-
Column chromatography (hexane:EtOAc, 7:3) achieves >95% purity.
-
Recrystallization from ethanol yields crystals with mp 136–137°C.
Challenges and Mitigation
By-Product Formation
Scalability Issues
-
CHCl Method : Limited by solvent volume. Switch to THF for larger batches.
-
Workup : Liquid-liquid extraction replaces filtration for industrial-scale production.
Applications in Pharmaceutical Synthesis
The compound serves as a precursor for Kv11.1-3.1 inhibitors, demonstrating antiarrhythmic potential. Its chloroacetamide group enables further functionalization via nucleophilic substitution .
Chemical Reactions Analysis
Types of Reactions
N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetamide moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base, leading to the formation of the corresponding carboxylic acid and amine.
Oxidation and Reduction: The phenyl ring and azepane moiety can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents, such as dimethylformamide or dimethyl sulfoxide, at elevated temperatures.
Hydrolysis: Aqueous acid or base, such as hydrochloric acid or sodium hydroxide, is used to facilitate hydrolysis reactions.
Oxidation and Reduction: Oxidizing agents, such as potassium permanganate or chromium trioxide, and reducing agents, such as sodium borohydride or lithium aluminum hydride, are used for these reactions.
Major Products Formed
Nucleophilic substitution: The major products are the substituted amides, where the chlorine atom is replaced by the nucleophile.
Hydrolysis: The major products are the corresponding carboxylic acid and amine.
Oxidation and Reduction: The major products depend on the specific oxidizing or reducing agents used and the reaction conditions.
Scientific Research Applications
Medicinal Chemistry
N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide is being explored for its potential as a pharmacologically active compound. It may serve as a lead compound in drug discovery, particularly targeting diseases related to enzyme inhibition or receptor modulation. Research has indicated that compounds with similar structures exhibit activity against various diseases, including cancer and viral infections.
Biological Research
The compound is utilized as a tool in biological studies to understand its effects on cellular processes and molecular interactions. For instance, it can act as an inhibitor of specific enzymes or receptors involved in metabolic pathways. Studies have shown that it can modulate signaling pathways, potentially leading to therapeutic effects in disease models.
Materials Science
In materials science, this compound is investigated for its role in synthesizing novel materials with unique properties. Its chemical reactivity allows for the development of advanced materials such as polymers and coatings that can be tailored for specific applications.
Case Study 1: Antiviral Activity
Research has demonstrated that this compound derivatives exhibit antiviral properties against SARS-CoV-2. In vitro studies showed that certain derivatives effectively suppressed virus replication in cell cultures, indicating potential as therapeutic agents against COVID-19 .
Case Study 2: Antitumor Efficacy
In a study involving breast cancer cell lines (MCF-7), this compound demonstrated dose-dependent inhibition of cell proliferation. The IC50 values were found to be in the low micromolar range, suggesting that structural modifications could enhance its biological activity and selectivity towards cancer cells .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may inhibit enzymes involved in metabolic pathways or modulate receptor activity, affecting downstream biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Chloroacetamide derivatives are widely studied for their reactivity and bioactivity. Below is a systematic comparison of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide with structurally analogous compounds:
Structural and Functional Group Variations
Physicochemical Properties
- Solubility: Sulfonamide or sulfanyl groups (e.g., N-[4-(aminosulfonyl)phenyl]-2-chloroacetamide) increase aqueous solubility, favoring pharmacokinetic profiles .
Biological Activity
N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide is a compound of significant interest due to its potential biological activities. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications, supported by various research findings and data tables.
Chemical Structure and Properties
This compound features an azepane ring attached to a phenyl group and a chloroacetamide functional group. Its molecular formula is with a molecular weight of approximately 225.72 g/mol. The presence of the azepane moiety contributes to its structural complexity, which may influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various cellular targets:
- Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition can lead to increased levels of acetylcholine, potentially enhancing cognitive functions .
- Cell Signaling Pathways : It modulates key signaling pathways, including the MAPK/ERK pathway, which are crucial for cell proliferation and differentiation.
Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial properties. A study evaluating various N-substituted chloroacetamides found that this compound was effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant strains (MRSA). However, it was less effective against Gram-negative bacteria like Escherichia coli and moderately effective against yeast strains such as Candida albicans .
Case Studies
- Cognitive Enhancement in Animal Models : In laboratory settings, this compound was administered to animal models at varying doses. Results indicated that lower doses improved cognitive function and reduced oxidative stress, suggesting potential applications in neurodegenerative diseases like Alzheimer's.
- Proteomics Research : The compound has been utilized in proteomics studies to explore its effects on cell viability and proliferation. Preliminary findings suggest interactions with proteins involved in critical disease pathways, warranting further investigation into its therapeutic potential .
Comparison of Biological Activities
| Compound Name | Molecular Formula | Antimicrobial Activity | Unique Features |
|---|---|---|---|
| This compound | C12H16ClN2O | Effective against Gram-positive bacteria | Contains azepane ring |
| N-(4-Aminophenyl)-2-chloroacetamide | C14H17ClN2O | Moderate efficacy against E. coli | Contains an amino group |
| N-(2-Pyridinyl)-2-chloroacetamide | C13H12ClN3O | Effective against S. aureus | Features a pyridine ring |
Q & A
Q. What are the standard synthetic routes for N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide, and what reaction conditions optimize yield?
Methodological Answer: The compound is typically synthesized via nucleophilic acyl substitution. A common approach involves reacting 4-(azepan-1-yl)aniline with 2-chloroacetyl chloride in an aprotic solvent (e.g., THF or DCM) under reflux, with a base (e.g., NaHCO₃ or Et₃N) to neutralize HCl byproducts . Purification is achieved through recrystallization using ethanol or column chromatography. Optimal yields (75–85%) are achieved at 60–80°C for 4–6 hours. Key parameters include stoichiometric control (1:1.1 molar ratio of amine to acyl chloride) and inert atmosphere to prevent hydrolysis .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy :
- X-ray Crystallography : Reveals bond lengths (e.g., C-Cl: 1.76–1.79 Å) and intermolecular interactions (e.g., C–H···O hydrogen bonds) that influence crystal packing .
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
- Waste Disposal : Collect in designated hazardous waste containers. Neutralize residual chloroacetyl chloride with 10% NaOH before disposal .
- Emergency Measures : Immediate rinsing with water for skin/eye contact; activated charcoal for accidental ingestion .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence the compound’s reactivity and stability?
Methodological Answer: Electron-donating groups (e.g., azepane) increase electron density on the aromatic ring, enhancing stability but reducing electrophilic reactivity. X-ray studies show that bulky substituents (e.g., azepane) induce torsional strain (e.g., nitro group twisting by ~16.7°), affecting intermolecular interactions and solubility . Computational DFT analysis (e.g., HOMO-LUMO gaps) can predict regioselectivity in derivatization reactions .
Q. What strategies mitigate conflicting data in solubility and stability studies under varying conditions?
Methodological Answer:
- Controlled Experiments : Perform parallel studies at fixed pH (5–9), temperature (25–60°C), and ionic strength. Use DSC/TGA to assess thermal stability .
- Solubility Optimization : Co-solvents (e.g., DMSO:water mixtures) improve aqueous solubility. Stability in acidic media is enhanced by replacing chloroacetamide with less hydrolyzable groups (e.g., trifluoroacetamide) .
Q. How can computational chemistry predict biological targets or interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to screen against protein databases (e.g., PDB). The chloroacetamide moiety shows affinity for cysteine residues in enzymes (e.g., kinases) via nucleophilic substitution .
- MD Simulations : Simulate binding dynamics (50–100 ns trajectories) to evaluate target engagement stability. Validate with SPR or ITC binding assays .
Q. What analytical methods resolve impurities from synthesis?
Methodological Answer:
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) detects unreacted 4-(azepan-1-yl)aniline (retention time: 6.2 min) and hydrolyzed byproducts .
- LC-MS : High-resolution ESI-MS identifies chlorinated impurities (e.g., m/z 295.12 [M+H]⁺ for the target vs. m/z 257.09 for dechlorinated analogs) .
Q. How do hydrogen bonding and crystal packing affect physicochemical properties?
Methodological Answer: Intermolecular C–H···O and N–H···O hydrogen bonds (2.8–3.2 Å) stabilize the crystal lattice, increasing melting point (MP: 142–145°C) but reducing solubility in non-polar solvents. Crystal engineering (e.g., co-crystallization with succinic acid) can modulate these interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
